Thalidomide-5'-C3-PEG2-acid is a derivative of thalidomide, a compound historically recognized for its sedative properties and teratogenic effects. This specific derivative serves as a building block in the development of PROTACs (PROteolysis TArgeting Chimeras), which are designed to target and degrade specific proteins within cells. The inclusion of a polyethylene glycol spacer enhances its solubility in aqueous environments, making it particularly useful in biochemical research and drug development.
Thalidomide-5'-C3-PEG2-acid is classified under small molecules utilized in targeted protein degradation. It is synthesized from thalidomide through chemical modifications involving polyethylene glycol linkers. This compound is primarily sourced from chemical suppliers specializing in research-grade materials, such as BenchChem and Sigma-Aldrich .
The synthesis of Thalidomide-5'-C3-PEG2-acid involves several key steps:
Thalidomide-5'-C3-PEG2-acid can participate in several chemical reactions:
Thalidomide-5'-C3-PEG2-acid functions by binding to cereblon (CRBN), an essential component of the E3 ubiquitin ligase complex. This interaction facilitates the selective degradation of target proteins via the ubiquitin-proteasome system. The presence of the polyethylene glycol linker not only improves solubility but also aids in delivering the compound effectively to its molecular targets, thus enhancing its efficacy in protein degradation pathways .
Thalidomide-5'-C3-PEG2-acid exhibits various physical and chemical properties that are critical for its application:
The purity of synthesized Thalidomide-5'-C3-PEG2-acid is typically greater than 95%, as determined by HPLC analyses .
Thalidomide-5'-C3-PEG2-acid has several significant applications in scientific research:
Thalidomide’s transformation from a notorious teratogen to a cornerstone of targeted therapy represents one of pharmacology’s most remarkable rehabilitations. Initially developed as a sedative in the 1950s, its withdrawal due to severe limb malformations led to decades of scientific exile [1]. The rediscovery of its efficacy in erythema nodosum leprosum (1998) and multiple myeloma (2006) ignited interest in its molecular mechanisms [2] [6]. Critical breakthroughs came with the 2010 identification of cereblon (CRBN) as its primary biological target [2] [6]. Thalidomide and its derivatives (lenalidomide, pomalidomide) function as "molecular glues," redirecting CRBN E3 ubiquitin ligase activity toward disease-relevant proteins like IKZF1/3 in hematological malignancies [6] [9]. This mechanistic understanding paved the way for rational design of thalidomide-based PROTAC building blocks, including Thalidomide-5'-C3-PEG2-acid.
PROTACs (Proteolysis-Targeting Chimeras) are heterobifunctional molecules engineered to trigger targeted protein degradation. One module binds an E3 ubiquitin ligase, while another engages a protein of interest (POI), linked by a chemical spacer [6]. CRBN emerged as a preferred E3 ligase component due to:
The CRBN complex (CRL4^CRBN^) comprises Cullin-4, RING protein Roc1, adaptor protein DDB1, and substrate receptor CRBN. Ligand binding alters CRBN’s conformation, enabling selective ubiquitination of neosubstrates [2] [9]. PROTACs exploit this mechanism by synthetically linking CRBN ligands to POI binders, forcing proximity-induced ubiquitination and proteasomal degradation of the POI.
Thalidomide-5'-C3-PEG2-acid (C~21~H~24~N~2~O~8~, MW 432.43 g/mol) is a synthetically optimized CRBN ligand-linker conjugate designed for PROTAC construction [4]. Its structure features three key elements:
This configuration balances molecular rigidity and flexibility, facilitating simultaneous engagement of CRBN and target proteins while improving physicochemical properties over earlier analogs [4] [8].
Table 1: Key Structural Elements of Thalidomide-5'-C3-PEG2-Acid
| Component | Chemical Feature | Functional Role |
|---|---|---|
| Thalidomide moiety | Phthalimide/glutarimide rings | High-affinity CRBN binding |
| C3 linker | -(CH₂)₃- alkyl chain | Initial spacer extension |
| PEG₂ unit | -OCH₂CH₂OCH₂CH₂- | Solubility enhancement & conformational flexibility |
| Terminal group | -COOH carboxylic acid | Conjugation point for POI ligands |
CAS No.: 549-10-0
CAS No.: 43100-65-8
CAS No.: 70222-94-5
CAS No.:
CAS No.: 524-06-1